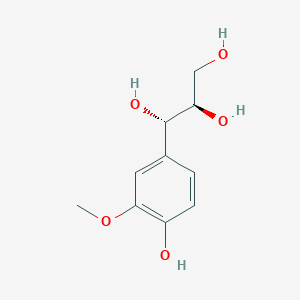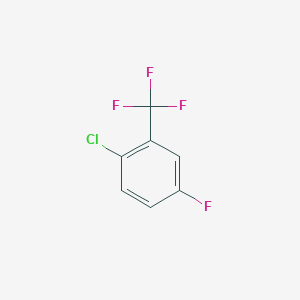
2-Chloro-5-fluorobenzotrifluoride
Übersicht
Beschreibung
2-Chloro-5-fluorobenzotrifluoride is a chemical compound with the CAS Number 89634-75-3 and a linear formula of C7H3ClF4 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorobenzotrifluoride consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, and four fluorine atoms . The molecular weight is 198.55 .Physical And Chemical Properties Analysis
2-Chloro-5-fluorobenzotrifluoride is a solid at room temperature . It has a boiling point of 152.1±35.0℃ (760 Torr) and a density of 1.427±0.06 g/cm3 (20 ºC 760 Torr) .Wissenschaftliche Forschungsanwendungen
Electron Coupling and Spin-Spin Interactions
Schaefer, Niemczura, and Marat (1975) investigated the "through-space" or "fragment" interactions of fluorine nuclei in compounds including 2-fluoro-5-nitrobenzotrifluoride and 2,5-difluorobenzotrifluoride. Their study on indirect spin-spin coupling constants over four formal bonds between fluorine nuclei contributes to understanding the electron-coupled interactions in halogenated compounds, providing insights into the quantum mechanical properties of fluorinated aromatic systems (Schaefer, Niemczura, & Marat, 1975).
Fluoromethylation and Catalysis
The synthesis of difluoromethoxy- and difluorothiomethoxyarenes using fluoroform as a source of difluorocarbene was explored by Thomoson and Dolbier (2013). Their work, carried out under moderate conditions, shows the potential for using 2-Chloro-5-fluorobenzotrifluoride derivatives in creating compounds with significant applications in pharmaceuticals and agrochemicals, through the introduction of difluoromethyl groups into aromatic systems (Thomoson & Dolbier, 2013).
Organometallic Chemistry and C-F Activation
Research by Vela et al. (2005) into the synthesis and reactivity of low-coordinate iron(II) fluoride complexes underscores the utility of 2-Chloro-5-fluorobenzotrifluoride derivatives in activating C-F bonds. This work highlights the potential for catalytic applications, including the hydrodefluorination of fluorocarbons, showcasing the role of transition metal fluoride complexes in environmental remediation and chemical synthesis (Vela et al., 2005).
Photophysical Properties and Organic Synthesis
Kononevich et al. (2017) synthesized a series of (dibenzoylmethanato)boron difluoride derivatives to study the effects of halogenation on photophysical properties. Their findings demonstrate how modifications to the halogen atoms, including the use of 2-Chloro-5-fluorobenzotrifluoride derivatives, can influence the optical characteristics of organic molecules, suggesting applications in the development of fluorescent materials and optical sensors (Kononevich et al., 2017).
Safety and Hazards
2-Chloro-5-fluorobenzotrifluoride is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is classified as an irritant under the GHS07 hazard class .
Eigenschaften
IUPAC Name |
1-chloro-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMVERXHJUMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544917 | |
| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzotrifluoride | |
CAS RN |
89634-75-3 | |
| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89634-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


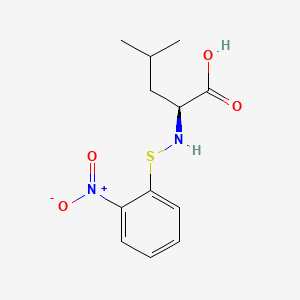





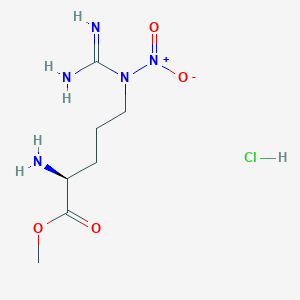
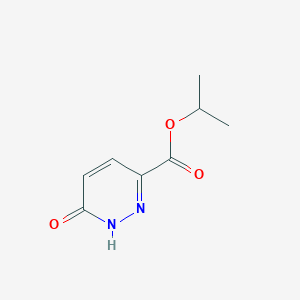



![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)
